

An In-depth Technical Guide on the Thermodynamic Data of Germanium Tetrachloride

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Compound of Interest

Compound Name: Germanium tetrachloride

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This technical guide provides a comprehensive overview of the thermodynamic properties of **Germanium tetrachloride** (GeCl_4). The information is compiled from various scientific sources to support research and development activities. This document presents key thermodynamic data in a structured format, details the experimental methodologies for their determination, and visualizes the relationships between these core properties.

Core Thermodynamic Data

Germanium tetrachloride is a colorless, fuming liquid at room temperature and serves as a critical intermediate in the production of purified germanium metal and in the manufacturing of optical fibers.[1] A thorough understanding of its thermodynamic properties is essential for process optimization, safety, and material science applications.

Physical Properties

Basic physical constants for **Germanium tetrachloride** are summarized below.

Property	Value	Units
Molar Mass	214.45	g/mol
Melting Point	-49.5	°C
Boiling Point	86.5	°C
Density (at 20°C)	1.879	g/cm ³

Thermodynamic Parameters

The standard state thermodynamic data for **Germanium tetrachloride** are crucial for predicting its behavior in chemical reactions.

Thermodynamic Property	Value	Units
Standard Enthalpy of Formation (ΔH°_f)	-531.8	kJ/mol
Standard Molar Entropy (S°)	245.6	J/(mol·K)
Standard Gibbs Free Energy of Formation (ΔG°_f)	-462.7	kJ/mol

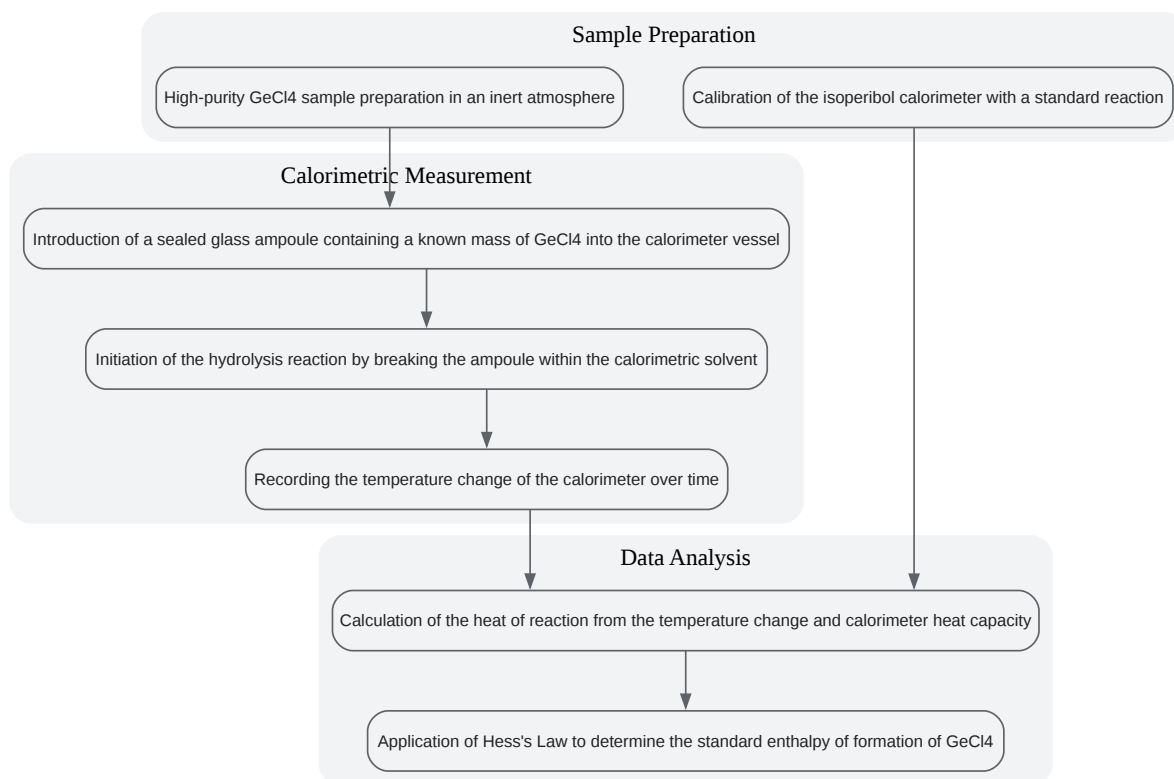
Experimental Protocols

The determination of the thermodynamic properties of **Germanium tetrachloride** requires specialized experimental techniques due to its reactive and corrosive nature. The following sections detail the methodologies employed for these measurements.

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of **Germanium tetrachloride** is determined through reaction calorimetry, specifically by measuring the heat of hydrolysis.

Experimental Workflow:



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Figure 1. Experimental workflow for the calorimetric determination of the enthalpy of formation of GeCl_4 .

Methodology:

An isoperibol calorimeter, which maintains a constant temperature in the surrounding jacket, is a suitable instrument for this measurement.

- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by a standard chemical reaction with a known enthalpy change or by electrical calibration.
- **Sample Preparation:** A known mass of high-purity **Germanium tetrachloride** is sealed in a thin-walled glass ampoule in an inert atmosphere to prevent premature hydrolysis.
- **Calorimetric Measurement:** The sealed ampoule is placed in the calorimeter vessel containing a large excess of a suitable solvent, typically a basic solution to neutralize the HCl produced during hydrolysis. After reaching thermal equilibrium, the ampoule is broken to initiate the hydrolysis reaction: $\text{GeCl}_4(\text{l}) + 2\text{H}_2\text{O}(\text{l}) \rightarrow \text{GeO}_2(\text{s}) + 4\text{HCl}(\text{aq})$
- **Data Acquisition:** The temperature of the calorimeter is monitored with a high-precision thermometer until the reaction is complete and thermal equilibrium is re-established.
- **Calculation:** The heat of reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation of GeCl_4 is then determined using Hess's law, incorporating the known standard enthalpies of formation of the products (GeO_2 and HCl).

Determination of Standard Molar Entropy by Low-Temperature Heat Capacity Measurements

The standard molar entropy of **Germanium tetrachloride** is determined from low-temperature heat capacity measurements using the third law of thermodynamics.

Methodology:

- **Sample Preparation:** A high-purity sample of **Germanium tetrachloride** is solidified by cooling below its freezing point.
- **Calorimetric Measurement:** The heat capacity (C_p) of the solid GeCl_4 is measured as a function of temperature from near absolute zero (0 K) to a temperature above its boiling point. This is typically done using an adiabatic calorimeter.
- **Data Analysis:** The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data, accounting for the entropy changes at phase transitions (melting and boiling):

$$S^{\circ}(298.15\text{ K}) = \int_0^{T_m} (C_p(s)/T) dT + \Delta H_m/T_m + \int_{T_m}^{T_b} (C_p(l)/T) dT + \Delta H_v/T_v + \int_{T_b}^{298.15} (C_p(g)/T) dT$$

where T_m and T_v are the melting and boiling temperatures, and ΔH_m and ΔH_v are the enthalpies of fusion and vaporization, respectively.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation of **Germanium tetrachloride** can be determined through two primary methods:

1. From Enthalpy and Entropy Data:

The most common method is to calculate the Gibbs free energy of formation from the experimentally determined standard enthalpy of formation ($\Delta H^{\circ}f$) and the standard molar entropies (S°) of the substance and its constituent elements in their standard states, using the Gibbs-Helmholtz equation:

$$\Delta G^{\circ}f = \Delta H^{\circ}f - T\Delta S^{\circ}f$$

where $\Delta S^{\circ}f$ is the standard entropy of formation, calculated as:

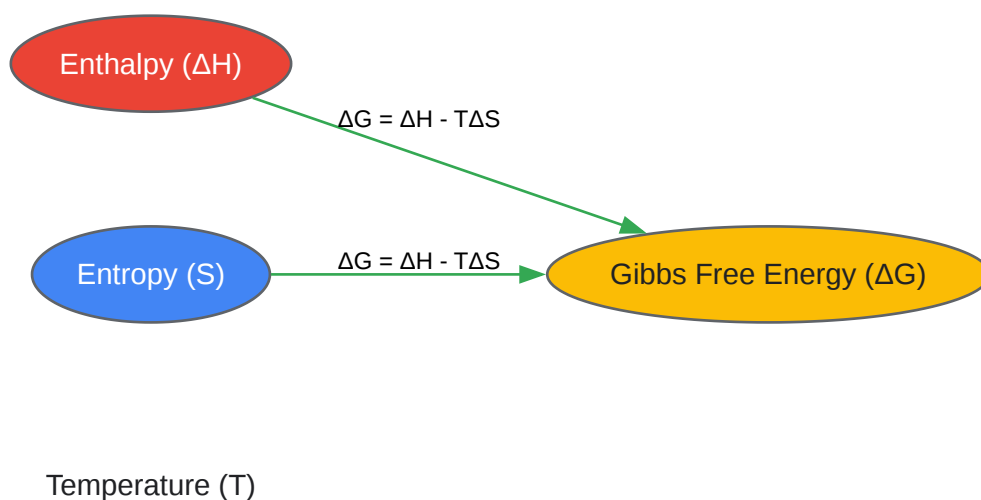
$$\Delta S^{\circ}f = S^{\circ}(\text{GeCl}_4) - [S^{\circ}(\text{Ge}) + 2S^{\circ}(\text{Cl}_2)]$$

2. From Vapor Pressure Measurements:

The Gibbs free energy can also be related to the vapor pressure of the liquid. By measuring the vapor pressure of GeCl_4 at various temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation. This data, in conjunction with other thermodynamic data, can be used to calculate the Gibbs free energy.

Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected, as illustrated in the following diagram.



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Figure 2. The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

This relationship is fundamental to understanding the spontaneity of chemical processes. For a reaction to be spontaneous at a given temperature and pressure, the change in Gibbs free energy (ΔG) must be negative. The standard Gibbs free energy of formation of -462.7 kJ/mol for GeCl_4 indicates that its formation from its constituent elements (germanium and chlorine) is a spontaneous process under standard conditions.^[2]

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References

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